molecular formula C17H25N5O2 B3775566 1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide

1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide

Cat. No.: B3775566
M. Wt: 331.4 g/mol
InChI Key: OGKWQUNOHMKNNQ-UHFFFAOYSA-N
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Description

1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the cyclohexylethyl and oxazolylmethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up the laboratory procedures and optimizing the reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, it could be explored for its therapeutic potential in treating various diseases. In industry, it may be used as an intermediate in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide can be compared with other triazole derivatives. Similar compounds include 1,2,4-triazole and its various substituted derivatives. The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties. For example, the presence of the cyclohexylethyl and oxazolylmethyl groups may enhance its binding affinity to certain targets or improve its stability under specific conditions.

Properties

IUPAC Name

1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-2-14-10-15(24-20-14)11-18-17(23)16-12-22(21-19-16)9-8-13-6-4-3-5-7-13/h10,12-13H,2-9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKWQUNOHMKNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CNC(=O)C2=CN(N=N2)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide
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1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide
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1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide
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1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide
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1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide
Reactant of Route 6
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1-(2-cyclohexylethyl)-N-[(3-ethyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxamide

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